Cas no 301224-25-9 (2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
![2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/301224-25-9x500.png)
2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Benzo[b]thiophene-3-carboxamide, 4,5,6,7-tetrahydro-2-[(2-phenoxyacetyl)amino]-
- 2-[(2-phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- BDBM50185098
- SCHEMBL5451377
- 2-(2-PHENOXY-ACETYLAMINO)-4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE
- Z26348254
- 301224-25-9
- 2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- AN-329/11152173
- AB00667556-01
- MFCD00729591
- CCG-20382
- Oprea1_076233
- Oprea1_667610
- SR-01000492761-1
- SR-01000492761
- EN300-26264683
- 2-(2-phenoxyacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- AKOS000291689
- CHEMBL441682
-
- インチ: 1S/C17H18N2O3S/c18-16(21)15-12-8-4-5-9-13(12)23-17(15)19-14(20)10-22-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,21)(H,19,20)
- InChIKey: QMANVEHUKUATCF-UHFFFAOYSA-N
- ほほえんだ: C12CCCCC=1C(C(N)=O)=C(NC(COC1=CC=CC=C1)=O)S2
計算された属性
- せいみつぶんしりょう: 330.10381361g/mol
- どういたいしつりょう: 330.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26264683-0.05g |
301224-25-9 | 95% | 0.05g |
$2755.0 | 2024-06-18 |
2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 関連文献
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideに関する追加情報
Introduction to 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 301224-25-9)
2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 301224-25-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as the phenoxyacetyl amide moiety and the tetrahydrobenzothiophene core suggests potential applications in drug discovery and development, particularly in targeting neurological and inflammatory disorders.
The molecular structure of 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is characterized by a fused ring system consisting of a benzene ring and a thiophene ring, with a tetrahydropyran ring attached at the 1-position. The amide group at the 3-position and the phenoxyacetyl substituent at the 2-position introduce polar and aromatic functionalities, enhancing its solubility and interaction with biological targets. This structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical studies.
In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated pharmacological properties. Studies have shown that these compounds can modulate various biological pathways, including those involved in pain perception, neurotransmitter release, and immune responses. The phenoxyacetyl moiety in particular has been associated with enhanced binding affinity to certain protein targets, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potential as a lead compound for further drug development. Researchers have leveraged similar benzothiophene structures to create molecules with improved pharmacokinetic profiles and reduced side effects. The tetrahydrobenzothiophene core provides stability to the molecule while allowing for modifications that can fine-tune its biological activity. This balance between structural rigidity and modularity makes it an attractive candidate for optimization.
The pharmaceutical industry has been particularly interested in compounds that can interact with central nervous system (CNS) receptors. Benzothiophene derivatives have shown promise in this area, with some analogs exhibiting properties similar to well-known therapeutic agents used for treating neurological disorders. The amide group in 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could serve as a hinge region for binding to specific receptor sites, potentially leading to novel treatments for conditions such as epilepsy or chronic pain.
Furthermore, the phenoxyacetyl substituent introduces an additional layer of complexity that can influence the compound's interactions with biological targets. This group is known to enhance binding affinity through hydrogen bonding and hydrophobic interactions, which are critical factors in drug design. By incorporating this moiety into the benzothiophene framework, researchers aim to develop molecules that are both potent and selective.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been used to identify promising analogs of 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, allowing for rapid optimization before experimental validation. These methods leverage large datasets of known bioactive compounds to predict new molecular structures that may exhibit enhanced therapeutic effects.
In vitro studies have begun to explore the biological activity of 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, with initial results suggesting potential benefits in modulating inflammatory pathways. The compound's ability to interact with enzymes and receptors involved in inflammation makes it a candidate for further investigation into conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its structural features may contribute to its stability under physiological conditions, reducing degradation rates and improving bioavailability.
The synthesis of 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled chemists to build intricate heterocyclic systems efficiently. These advancements have lowered barriers to entry for medicinal chemists looking to explore novel benzothiophene derivatives.
The role of CAS No. 301224-25-9 in academic research cannot be overstated. It serves as a reference point for scientists investigating related compounds and provides a basis for comparison when evaluating new derivatives. As more data becomes available on the pharmacological properties of benzothiophene-based molecules, this CAS number will likely become synonymous with innovation in drug discovery.
Looking ahead, the future of 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-l-benzothiophene--3-carboxamide lies in its translation from laboratory research to clinical application。 Collaborative efforts between academia and industry will be crucial in advancing this compound through preclinical testing and eventual human trials。 The growing body of evidence supporting the potential benefits of benzothiophene derivatives ensures that investigations into this class will continue unabated.
In conclusion, 2-(Phenoxyacetyl)amino)-4,5,6,7-tetrahydrol--l-benzothiophene--3-carboxamide (CAS No.301224--25--9) represents a promising avenue for therapeutic development。 Its unique structural features, combined with preliminary evidence of biological activity, position it as a valuable asset in the quest for novel pharmaceuticals。 As research progresses, we can expect further insights into its mechanisms of action and potential applications across multiple therapeutic areas.
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